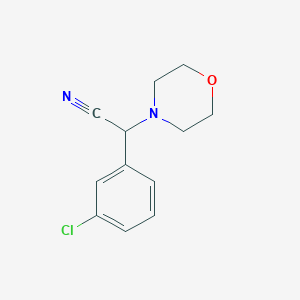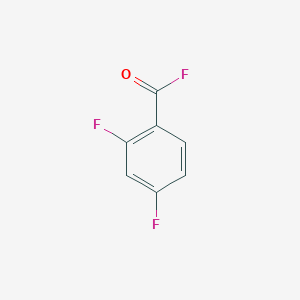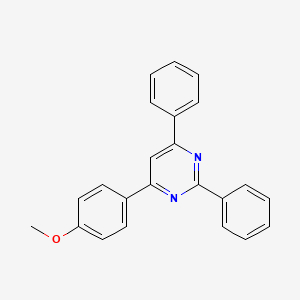
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide is a compound commonly used in the field of organic chemistry, particularly in peptide synthesis. This compound is known for its role as a protecting group for amines, which helps in the synthesis of peptides by preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide typically involves the reaction of fluorenylmethyloxycarbonyl chloride with the corresponding amine. The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide undergoes several types of chemical reactions, including:
Deprotection: The removal of the fluorenylmethyloxycarbonyl group is typically achieved using a base such as piperidine.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for deprotection.
Substitution: Reactions often involve the use of nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the large-scale production of peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide involves the protection of the amine group through the formation of a stable carbamate linkage. This prevents unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine
- 9-Fluorenylmethyloxycarbonyl chloride
- 9-Fluorenylmethylsuccinimidyl carbonate
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to be easily removed under mild conditions makes it highly valuable in the synthesis of complex peptides .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(19(23)22(2)25-3)21-20(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,21,24)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEHOGRNHNTRBF-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)







![Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B6316929.png)
